1-(Thiophen-2-yl)piperidine

Medicinal Chemistry ADME Prediction CNS Drug Design

1-(Thiophen-2-yl)piperidine (CAS 19983-20-1) is a heterocyclic compound comprising a piperidine ring N-substituted with a thiophene moiety at the 2-position, with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol. It is a light-sensitive orange liquid at room temperature.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
CAS No. 19983-20-1
Cat. No. B025001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)piperidine
CAS19983-20-1
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CS2
InChIInChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2
InChIKeySVUBKHLEMUNAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiophen-2-yl)piperidine (CAS 19983-20-1): Key Physicochemical and Structural Profile for Chemical Procurement


1-(Thiophen-2-yl)piperidine (CAS 19983-20-1) is a heterocyclic compound comprising a piperidine ring N-substituted with a thiophene moiety at the 2-position, with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is a light-sensitive orange liquid at room temperature . Key physicochemical parameters include a predicted boiling point of 265.0±13.0 °C (760 Torr) and a density of 1.106±0.06 g/cm3 (20 °C, 760 Torr) . Computational models estimate a LogP of 2.74–3.22, a topological polar surface area (TPSA) of 3.24 Ų, and a predicted pKa of 5.30±0.20 . It is widely offered at 95–98% purity with analytical characterization by NMR, HPLC, or GC .

Why Generic Substitution of 1-(Thiophen-2-yl)piperidine with Other Piperidines or Thiophenes Fails: A Physicochemical and Pharmacological Rationale


1-(Thiophen-2-yl)piperidine occupies a unique property space that cannot be replicated by simple substitution with other piperidines, phenyl analogs, or alternative heterocycles. Its calculated lipophilicity (LogP ~2.7–3.2) and basicity (pKa ~5.30) are distinct from both unsubstituted piperidine (pKa ~11.2) and thiophene alone, directly influencing membrane permeability, solubility, and target engagement profiles [1]. Pharmacologically, the compound serves as a core scaffold for 5-HT1A receptor ligands, a property documented in multiple patents [2]. Substituting with a phenyl-piperidine (e.g., 1-phenylpiperidine) or a differently substituted thiophene would alter both lipophilicity and electronic distribution at the N-aryl bond, thereby changing receptor binding affinity and selectivity. The evidence below quantifies these differences, providing a basis for selecting this specific compound over potential analogs.

Quantitative Differentiation of 1-(Thiophen-2-yl)piperidine: Head-to-Head Comparisons for Procurement Decisions


Lipophilicity (LogP) Comparison: 1-(Thiophen-2-yl)piperidine vs. Phenyl Analog

1-(Thiophen-2-yl)piperidine exhibits a calculated LogP of 2.74 (TPSA 3.24 Ų) . This value is significantly lower than that of its direct phenyl analog, 1-phenylpiperidine, which has a reported LogP of 3.1–3.3 [1]. The reduced lipophilicity, coupled with the higher TPSA of the thiophene ring, predicts improved aqueous solubility and a lower volume of distribution for thiophene-containing compounds, which is often advantageous for reducing CNS tissue accumulation and off-target binding.

Medicinal Chemistry ADME Prediction CNS Drug Design

Basicity (pKa) Comparison: Impact on Ionization State at Physiological pH

The predicted pKa of 1-(Thiophen-2-yl)piperidine is 5.30±0.20 . In contrast, unsubstituted piperidine has an experimental pKa of 11.2 [1]. At physiological pH (7.4), 1-(Thiophen-2-yl)piperidine will be >99% in the un-ionized (free base) form, whereas piperidine would be >99% protonated and positively charged. This stark difference in ionization state has direct consequences for passive membrane permeability and blood-brain barrier (BBB) penetration.

Pharmacokinetics Ionization Membrane Permeability

5-HT1A Receptor Ligand Scaffold: Basis for CNS Drug Discovery

Patents disclose that compounds based on the 1-(thiophen-2-yl)piperidine core demonstrate high affinity for the serotonin 5-HT1A receptor [1][2]. This scaffold provides a crucial pharmacophore for developing anxiolytic and antidepressant agents. In contrast, the phenyl analog 1-phenylpiperidine and other simple N-arylpiperidines lack the necessary electronic and steric features to achieve similar 5-HT1A selectivity without additional substitution.

Neuropharmacology Serotonin Receptor CNS Therapeutics

Optimized Application Scenarios for 1-(Thiophen-2-yl)piperidine in Drug Discovery and Chemical Synthesis


Central Nervous System (CNS) Drug Discovery: 5-HT1A Receptor Ligand Development

1-(Thiophen-2-yl)piperidine serves as an ideal starting scaffold for medicinal chemistry programs targeting the serotonin 5-HT1A receptor. Patents explicitly claim N-substituted (thiophen-2-yl)-piperidines as antipsychotic, antidepressant, and anxiolytic agents [1]. Its favorable LogP (2.74) and pKa (5.30) predict good passive BBB permeability, a critical attribute for CNS therapeutics.

Building Block for Diversity-Oriented Synthesis and SAR Exploration

The compound's core structure allows for systematic functionalization at the piperidine nitrogen and the thiophene ring. Its unique electronic properties (e.g., lower LogP vs. phenyl analogs ) enable medicinal chemists to explore structure-activity relationships (SAR) in a property space distinct from common phenyl-piperidines, potentially yielding leads with improved solubility and selectivity.

Comparative Pharmacokinetic Profiling in Early-Stage ADME Studies

The distinct physicochemical properties of 1-(Thiophen-2-yl)piperidine (LogP 2.74, pKa 5.30) compared to 1-phenylpiperidine (LogP ~3.2, pKa ~8.5) make it a valuable tool compound for investigating the impact of heteroaromatic substitution on ADME parameters. Researchers can directly compare membrane permeability, metabolic stability, and protein binding between thiophene- and phenyl-containing matched molecular pairs to inform scaffold selection.

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